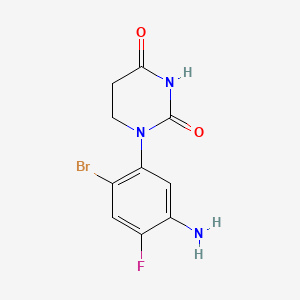
1-(5-Amino-2-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Bromination: Starting with a suitable phenyl precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromo group.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Cyclization: The final step involves cyclization to form the diazinane-2,4-dione ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), sodium alkoxide (NaOR)
Major Products:
Oxidation: Nitro or nitroso derivatives
Reduction: Dehalogenated products
Substitution: Thiol, amine, or alkoxide substituted derivatives
科学研究应用
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects or changes in material properties.
相似化合物的比较
- 1-(5-amino-2-chloro-4-fluorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-bromo-4-chlorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-iodo-4-fluorophenyl)-1,3-diazinane-2,4-dione
Comparison: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to the specific combination of bromo and fluoro substituents, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C10H9BrFN3O2 |
|---|---|
分子量 |
302.10 g/mol |
IUPAC 名称 |
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9BrFN3O2/c11-5-3-6(12)7(13)4-8(5)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
InChI 键 |
OJNUKOKOVQSNOB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

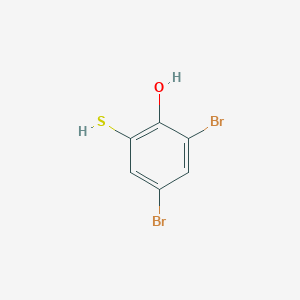

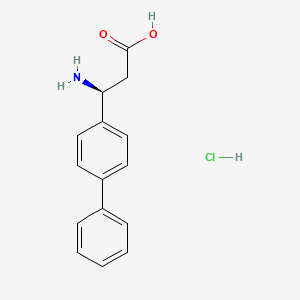
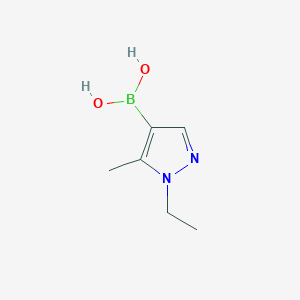
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
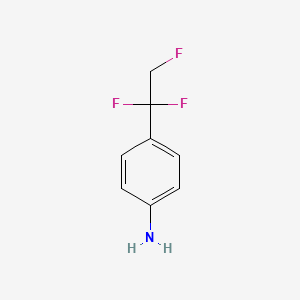
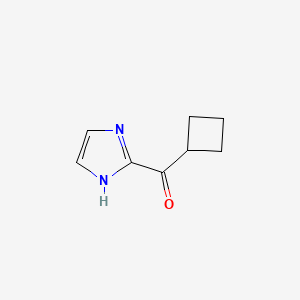
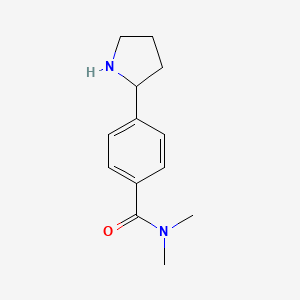
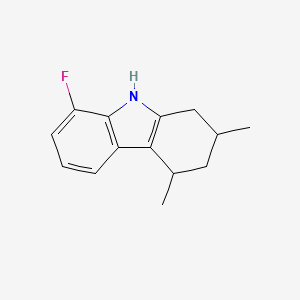
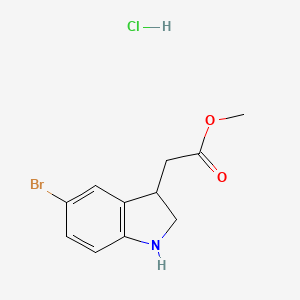
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
